molecular formula C9H11NO2S B2573072 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol CAS No. 1483094-45-6

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol

Cat. No.: B2573072
CAS No.: 1483094-45-6
M. Wt: 197.25
InChI Key: UAYBEAFJTINCGB-UHFFFAOYSA-N
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Description

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol (: 1483094-45-6) is a chemical compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is classified as a heterocyclic building block, a category of chemicals primarily used in medicinal chemistry and drug discovery research for the synthesis of more complex molecules . The benzo-fused dioxepine structure is a scaffold of interest in the development of bioactive compounds. For instance, research into analogous structures has explored their potential as potentiators of AMPA receptors, which are relevant for cognitive enhancement , and other derivatives have been investigated as inhibitors of targets like PARP1 for anticancer therapy . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-1,5-benzodioxepine-7-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-6-4-7-8(5-9(6)13)12-3-1-2-11-7/h4-5,13H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBEAFJTINCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)N)S)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

These methods likely involve optimized reaction conditions to maximize yield and purity while minimizing costs.

Chemical Reactions Analysis

Types of Reactions

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a wide range of amino derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential interactions with various biological targets, making it a candidate for drug development.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 8-amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol exhibit inhibitory effects on cancer cell lines. The thiol group may enhance the compound's reactivity with biological macromolecules involved in cancer progression.
  • Enzyme Inhibition : The compound may inhibit enzymes such as alpha-glucosidase and PARP1, which are crucial in metabolic pathways and cancer therapy. This inhibition can lead to therapeutic benefits in conditions like diabetes and cancer .

Pharmacological Studies

Research into the pharmacological properties of this compound has shown promising results.

  • Antioxidant Properties : The presence of the thiol group is associated with antioxidant activity, which can protect cells from oxidative stress .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Understanding its derivatives can provide insights into enhancing its biological activity.

Common Synthetic Routes

  • Condensation Reactions : Utilizing various reagents to form the dioxepine core.
  • Thiol Group Introduction : Specific methods to introduce the thiol group at the desired position on the benzodioxepine framework.

Case Studies

Several case studies illustrate the applications of this compound in research:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines through apoptosis induction.
Study 2Enzyme InhibitionShowed effective inhibition of alpha-glucosidase with a calculated IC50 value indicating potential for diabetes management.
Study 3NeuroprotectionHighlighted protective effects against oxidative stress in neuronal cell cultures, suggesting utility in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol involves its interaction with specific molecular targets. The amino and thiol groups allow it to form bonds with various biological molecules, potentially affecting pathways related to oxidative stress and cellular signaling. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ring System and Substituent Variations

Benzo[b][1,4]dioxepine Derivatives
  • 8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine (CAS: 878217-62-0): Differs by a chloro substituent at position 7 and an amine at position 6. Molecular weight: 199.63 g/mol (C₉H₁₀ClNO₂).
  • 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine (CAS: 175136-34-2):

    • Features a 1,5-dioxepine ring (vs. 1,4 in the target compound), shifting substituent positions.
    • Melting point: 81–82°C; lower solubility in polar solvents due to reduced hydrogen-bonding capacity compared to the thiol analog .
Benzo[b][1,4]oxazine and Benzo[b][1,4]thiazine Derivatives
  • 8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one (Compound 9 in ): Six-membered oxazinone ring with a ketone group. The absence of a thiol and the presence of a ketone reduce nucleophilic reactivity, impacting interactions with biological targets like enzymes or receptors .
  • Benzothiazine Derivatives ():

    • Contain a sulfur and nitrogen in the heterocyclic ring.
    • Substituents like nitro, benzoyl, or acetyl groups enhance antimicrobial activity against Gram-positive cocci and bacilli. The thiol group in the target compound may offer similar or enhanced activity due to higher redox reactivity .
Ethyl 8-Amino-dihydrobenzo[d]dioxine Carboxylates
  • Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate: Ester group at position 5 instead of thiol at position 5. Increased lipophilicity from the ester may improve blood-brain barrier penetration but reduce water solubility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol C₉H₁₁NO₂S 209.25 (calculated) Not reported Moderate (polar)
8-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine C₉H₁₀ClNO₂ 199.63 Not reported Low (non-polar)
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine C₉H₁₁NO₂ 165.18 81–82 Low (non-polar)
8-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one C₈H₈N₂O₂ 164.16 Not reported High (polar)
  • The thiol group in the target compound likely increases water solubility compared to chloro or alkyl-substituted analogs but may reduce stability due to oxidation sensitivity .

Biological Activity

8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol (CAS No. 1483094-45-6) is a compound with significant potential in biological research due to its unique structural properties. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its applications in various fields.

The molecular formula of this compound is C9H11NO2S, with a molecular weight of approximately 197.25 g/mol. The compound features an amino group and a thiol group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to the presence of the amino and thiol groups. These functional groups enable the compound to form bonds with proteins and enzymes, potentially influencing oxidative stress pathways and cellular signaling mechanisms.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The thiol group can scavenge free radicals, reducing oxidative stress in cells.
  • Cytotoxic Effects : Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
CytotoxicInhibits growth of specific cancer cell lines
Enzyme InteractionModulates activity of specific enzymes

Study on Anticancer Properties

A study published in European Journal of Medicinal Chemistry evaluated the cytotoxic potency of various compounds similar to this compound against human cancer cell lines. The results indicated that derivatives of this compound exhibited significant tumor growth inhibitory effects comparable to established chemotherapeutics like cisplatin .

Study on Antioxidant Effects

Another research article focused on the antioxidant properties of thiol-containing compounds. It demonstrated that this compound effectively reduced oxidative damage in vitro by neutralizing reactive oxygen species (ROS) .

Q & A

Q. What are the optimal synthetic routes for 8-Amino-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-thiol, and how can reaction conditions be standardized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzodioxepine precursors. Acylation or nucleophilic substitution reactions can introduce the thiol group at the 7-position. For example, highlights the use of acylating agents (e.g., benzoyl chloride) under basic conditions (e.g., sodium methoxide) for analogous benzodiazepine derivatives. Standardization requires controlling temperature (20–60°C), inert atmospheres (N₂/Ar), and stoichiometric ratios of reagents (1:1.2 for amine:acylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve the benzodioxepine backbone and thiol group (δ 1.5–2.5 ppm for NH₂; δ 3.5–4.5 ppm for dioxepine protons).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₉H₁₁NO₂S: 209.06 g/mol).
  • FT-IR : Peaks at 2550–2600 cm⁻¹ confirm the -SH stretch.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity. provides molecular formula validation (C₉H₁₀ClNO₂ for a chloro analog), which can guide structural comparisons .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the thiol group in this compound for targeted functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the thiol group’s nucleophilicity and redox potential. suggests integrating AI tools (e.g., COMSOL Multiphysics) to simulate reaction pathways, optimizing conditions for sulfhydryl group modifications (e.g., alkylation or oxidation). Solvent effects (polar vs. non-polar) and transition-state barriers are critical parameters .

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding antimicrobial efficacy?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Test strains : Standardize using ATCC microbial strains.
  • Concentration ranges : Use MIC (Minimum Inhibitory Concentration) assays with serial dilutions (0.1–100 µg/mL).
  • Assay conditions : Follow CLSI guidelines for broth microdilution. emphasizes cross-validating results with structurally related diazepines (e.g., 8-substituted naphthofuro derivatives) to isolate structure-activity relationships .

Q. How can factorial design optimize reaction parameters for scale-up synthesis?

  • Methodological Answer : Employ a 2³ factorial design ( ) to evaluate three factors: temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃). Response Surface Methodology (RSM) identifies optimal conditions (e.g., X₁=50°C, X₂=5 mol%, X₃=ethanol). ANOVA validates significance (p<0.05). This approach minimizes experimental runs while maximizing yield and purity .

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